molecular formula C24H19N3O5S B11265072 N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide

N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide

Cat. No.: B11265072
M. Wt: 461.5 g/mol
InChI Key: KOWHFUFVYVFMFM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide is a complex organic compound that features a combination of several functional groups, including a methoxyphenyl group, a methyl group, a phenyl group, an oxadiazole ring, a benzofuran ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One possible synthetic route is as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol or a quinone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The oxadiazole ring can be reduced to form an amine or an alcohol derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new sulfonamide derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane (CH2Cl2), dimethyl sulfoxide (DMSO), ethanol (EtOH)

    Bases: Triethylamine (TEA), pyridine

Major Products

    Oxidation products: Phenol derivatives, quinone derivatives

    Reduction products: Amine derivatives, alcohol derivatives

    Substitution products: New sulfonamide derivatives

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. The oxadiazole ring, in particular, can act as a bioisostere of amides, enhancing the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19N3O5S

Molecular Weight

461.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C24H19N3O5S/c1-15-20-14-19(33(28,29)27-17-8-10-18(30-2)11-9-17)12-13-21(20)31-22(15)24-25-23(26-32-24)16-6-4-3-5-7-16/h3-14,27H,1-2H3

InChI Key

KOWHFUFVYVFMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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